REACTION_SMILES
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[BH4-:1].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:20][CH2:21][OH:22].[Na+:2].[OH:3][c:4]1[c:5]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7][c:8]([O:10][CH3:11])[cH:9]1>>[OH:3][c:4]1[c:5]([CH:12]([OH:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7][c:8]([O:10][CH3:11])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)c2ccccc2)c(O)c1
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Name
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Type
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product
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Smiles
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COc1ccc(C(O)c2ccccc2)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |